Acryloyl-l-proline

Description

Properties

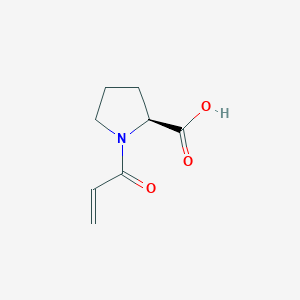

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

(2S)-1-prop-2-enoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)/t6-/m0/s1 |

InChI Key |

UTDSSTFBUGDVAI-LURJTMIESA-N |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

C=CC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of L-Proline with Acryloyl Chloride

The most common and direct method to prepare N-acryloyl-L-proline involves the reaction of L-proline with acryloyl chloride in an aqueous alkaline medium. This method is well-documented and yields the monomer as a white solid after purification.

-

- L-Proline (C₅H₉NO₂)

- Acryloyl chloride (C₃H₃ClO)

- Sodium hydroxide solution (2 wt%)

- Hydrochloric acid (6N HCl)

- Chloroform for extraction

- Anhydrous magnesium sulfate (MgSO₄) for drying

-

- L-Proline (25.0 g, 217.2 mmol) is dissolved in 50 mL of 2 wt% NaOH solution.

- The solution is cooled to 0 ºC using an ice bath.

- Acryloyl chloride (13.5 mL, 166.2 mmol) is added dropwise to the cooled solution.

- The mixture is stirred for 30 minutes while allowing the temperature to rise to room temperature.

- The reaction mixture is acidified to pH 1–3 using 6N HCl.

- Stirring continues for an additional hour at room temperature.

- The product is extracted five times with chloroform (100 mL each).

- The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

- The crude residue is purified by recrystallization from cold ethyl acetate.

-

- Yield: Approximately 20% (7.4 g of N-acryloyl-L-proline).

- Melting point: 115–117 ºC (literature value 118–120 ºC).

- Characterization includes ^1H NMR, ^13C NMR, and IR spectroscopy confirming the structure.

$$

\text{L-Proline} + \text{Acryloyl chloride} \xrightarrow[\text{2 wt% NaOH, 0ºC to RT}]{\text{acidify pH 1-3}} \text{N-Acryloyl-L-proline}

$$

Polymerization of N-Acryloyl-L-Proline via RAFT

While the focus is on preparation of the monomer, it is important to note that N-acryloyl-L-proline is often synthesized as a precursor for polymerization. RAFT polymerization is the preferred method for controlled polymer synthesis from this monomer.

- RAFT Polymerization Conditions:

- Chain Transfer Agents (CTAs): Benzyl 1-pyrrolecarbodithioate or benzyl dithiobenzoate.

- Initiator: 2,2′-azobis(isobutyronitrile) (AIBN).

- Solvent: Dehydrated methanol.

- Temperature: Typically room temperature or slightly elevated.

- Conversion rates vary from 55% to 98% depending on the feed ratio.

- Molecular weights (Mn) can be controlled from 6,000 to over 22,000 g/mol with narrow polydispersity indices (PDI ~1.3–1.4).

Summary Table of Preparation Parameters and Yields

| Parameter | Details |

|---|---|

| Starting Material | L-Proline (C₅H₉NO₂) |

| Acylating Agent | Acryloyl chloride (C₃H₃ClO) |

| Solvent/Medium | 2 wt% NaOH aqueous solution |

| Temperature | 0 ºC (ice bath) to room temperature |

| Reaction Time | 30 min stirring + 1 h post-acidification |

| Acidification | 6N HCl to pH 1–3 |

| Extraction Solvent | Chloroform (5 × 100 mL) |

| Drying Agent | Anhydrous MgSO₄ |

| Purification | Recrystallization from cold ethyl acetate |

| Yield | ~20% |

| Product Appearance | White solid |

| Melting Point | 115–117 ºC (lit. 118–120 ºC) |

| Characterization Techniques | ^1H NMR, ^13C NMR, IR spectroscopy |

Spectroscopic Data (Representative)

| Spectroscopy | Key Peaks / Bands |

|---|---|

| ^1H NMR (400 MHz, CD₃OD) | δ 6.10–6.68 (2H, vinyl -CH=CH₂), 5.68–5.76 (1H, vinyl -CH=CH₂), 4.39–4.92 (1H, >CHCO₂H), 3.45–3.81 (2H, >NCH₂-), 1.83–2.39 (4H, -CH₂CH₂-) |

| ^13C NMR (400 MHz, CD₃OD) | δ 174.1 (carboxylic acid C=O), 165.2 (amide C=O), 128.4 & 127.2 (vinyl carbons), 59.4 & 59.1 (>CHCO₂-), 47.1 & 46.5 (>NCH₂-), 31.8 & 29.0 (>CHCH₂-), 24.8 & 21.8 (-CH₂CH₂CH₂-) |

| IR (KBr pellet) | 2880 cm⁻¹ (O–H carboxylic), 1734 cm⁻¹ (C=O carboxylic), 1637 cm⁻¹ (C=O amide), 1576 cm⁻¹ (C=C vinyl), 1457–1097 cm⁻¹ (C–N) |

Research Findings and Considerations

- The direct acylation method is straightforward but yields are moderate (~20%), likely due to side reactions or incomplete conversion.

- The reaction requires careful temperature control to avoid polymerization of the acryloyl chloride or side reactions.

- The product purity and identity are confirmed by NMR and IR spectroscopy.

- The monomer is sensitive to moisture and should be stored appropriately.

- RAFT polymerization of N-acryloyl-L-proline allows for controlled polymer synthesis, which is critical for applications in biomaterials and responsive polymers.

- Alternative methods involving protecting groups are less favored due to complexity and additional steps.

Chemical Reactions Analysis

Types of Reactions: Acryloyl-l-proline undergoes various chemical reactions, including:

Polymerization: It can polymerize to form hydrogels and other polymeric materials.

Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light.

Substitution Reactions: Typically involve nucleophiles like amines or thiols.

Addition Reactions: Can be catalyzed by acids or bases.

Major Products:

Hydrogels: Formed through polymerization.

Substituted Derivatives: Formed through nucleophilic substitution.

Addition Products: Formed through addition reactions.

Scientific Research Applications

Acryloyl-L-proline is a functional monomer used in combination with other compounds in scientific research with applications in drug delivery systems , pH responsive polymers , and studies of polymerization kinetics .

Scientific Research Applications

This compound in Nanogels

this compound is used in the creation of covalently crosslinked nanogels, which are being explored for use as drug delivery systems and sensors . Nanogels have been created using N-isopropylacrylamide, N-n-propylacrylamide, and acrylamide crosslinked with N,N'-methylenebisacrylamide, in combination with functional monomers N-acryloyl-l-proline, 2-acrylamido-2-methyl-1-propanesulfonic acid, and 4-vinyl-1H-imidazole . Researchers demonstrate how the different reactivities of monomers influence the degree of incorporation into a polymer matrix. They also study the role of experimental parameters in maximizing polymerization efficiency . The results of these studies indicate that the introduction of functional monomers, changes in the chemical structure of the polymerizable unit, and the addition of templating molecules can all affect polymerization kinetics. This can significantly impact the final composition of the matrices and their chemical structure, influencing the morphology and properties of nanogels .

Mechanism of Action

The mechanism of action of acryloyl-l-proline in its applications involves its ability to form polymers and interact with biological molecules. In drug delivery systems, the compound’s thermoresponsive and pH-responsive properties allow it to release drugs in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating targeted delivery and release of therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of acryloyl-L-proline with structurally or functionally related compounds, supported by molecular data and research findings:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Research Findings:

Thermosensitivity :

- This compound methyl ester-based hydrogels (A-ProOMe) exhibit an LCST of ~32°C, making them suitable for subcutaneous drug delivery . In contrast, poly(N-isopropylacrylamide) (PNIPAM), a common thermoresponsive polymer, has an LCST of ~32°C but lacks the biodegradability of proline-based systems .

- Critical Difference : A-ProOMe’s LCST is tunable via copolymerization (e.g., with acrylic acid), enabling pH dual-responsive behavior .

pH Sensitivity :

- Grafting poly(this compound) with poly(acrylic acid) creates hydrogels that swell at high pH due to carboxylate ionization, enhancing metal ion permeation selectivity . This contrasts with poly(methacrylic acid)-based systems, which lack the stereochemical complexity of proline .

Drug Delivery Performance: A-ProOMe hydrogels demonstrated sustained release of testosterone over 14 days in vitro, outperforming non-degradable polymers like polyethylene glycol . Limitation: Alanylproline and cyclic dipeptides (e.g., cyclo(Leu-Pro)) show poor hydrogel-forming capacity due to missing acryloyl groups .

Q & A

Q. How should researchers document this compound synthesis for regulatory compliance?

- Methodological Answer : Follow ICH Q3A guidelines for impurities. Include in the Methods section:

- Synthetic Protocol : Detailed reagent quantities, reaction times, and purification steps .

- Analytical Data : NMR/HPLC chromatograms with peak assignments in supplementary materials .

- Safety Data : LD50 values (if available) and disposal protocols for acryloyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.